N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide
Overview
Description
“N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide” is a complex organic compound. Compounds with similar structures, such as “N-(1-Benzyl-4-piperidinyl)-N-phenylpropanamide hydrochloride”, are known to be structurally similar to known opioids . They are often used as analytical reference standards in research and forensic applications .
Scientific Research Applications
Stereoselective Piperidine Synthesis
Research demonstrates the utility of N-vinyl amides, carbamates, and sulfonamides in forming piperidine structures through oxidative carbon–hydrogen bond functionalizations, showcasing the importance of these compounds in synthesizing complex molecular structures with high efficiency and stereocontrol (Brizgys, Jung, & Floreancig, 2012).
Antimicrobial Applications
A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities against pathogens of Lycopersicon esculentum (tomato), highlighting the potential of these compounds in agricultural pest management (Vinaya et al., 2009).
Glycosylation Agents
The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride is identified as a potent reagent for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This finding is crucial for the synthesis of complex carbohydrates in drug development and biomolecular research (Crich & Smith, 2001).
Synthesis of 1,4-Dihydropyridines
Another study shows the synthesis of 1,4-dihydropyridine derivatives using N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide, indicating these compounds' significance in medicinal chemistry due to their antibacterial and anti-oxidant properties (Ghorbani‐Vaghei et al., 2016).
Proton Exchange Membranes
In materials science, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications. These materials demonstrate efficient proton conduction, underscoring the relevance of sulfonamide-based compounds in advancing renewable energy technologies (Matsumoto, Higashihara, & Ueda, 2009).
Mechanism of Action
Target of Action
N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide, also known as N-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide, is structurally similar to known opioids . Its primary targets are monoamine receptors , specifically dopamine and serotonin receptors . It shows a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
This compound acts as a monoamine releasing agent . It interacts with its targets, the monoamine receptors, by binding to them and causing the release of monoamines. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various physiological effects .
Biochemical Pathways
The compound’s action primarily affects the monoaminergic pathways in the brain, specifically those involving dopamine, serotonin, and norepinephrine . The increase in the concentration of these neurotransmitters can lead to changes in mood, cognition, and behavior. The specific downstream effects can vary greatly depending on the individual’s physiological state and the presence of other substances .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a monoamine releasing agent . By increasing the concentration of monoamines in the synaptic cleft, it can affect neuronal signaling and lead to changes in various physiological processes. The specific effects can vary greatly depending on the individual’s physiological state and the presence of other substances .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVHCVUHYDBAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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